Cas no 152169-60-3 (Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate)

Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate is a chiral carbamate derivative with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include its role as a versatile building block for stereoselective reactions, owing to the presence of the (1R)-configured chiral center. The methoxy(methyl)carbamoyl group enhances reactivity in amide bond formation, while the benzyl carbamate moiety provides stability and selective deprotection options. This compound is particularly valuable in peptide and peptidomimetic synthesis, where controlled functional group manipulation is critical. Its well-defined stereochemistry ensures high enantiopurity, making it suitable for asymmetric synthesis and drug development.
Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate structure
152169-60-3 structure
Product Name:Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate
CAS No:152169-60-3
MF:C13H18N2O4
MW:266.293023586273
MDL:MFCD10698128
CID:2663566
PubChem ID:10801699
Update Time:2025-06-28

Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • BENZYL [(1S)-1-METHYL-2-OXOPROPYL]CARBAMATE
    • benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
    • JJWLCBIYQXRMNO-SNVBAGLBSA-N
    • (R)-Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • AB61357
    • Benzyl {(2R)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl}carbamate
    • (R)-BENZYL 1-(METHOXY(METHYL)AMINO)-1-OXOPROPAN-2-YLCARBAMATE
    • BENZYL ((1R)-2-[METHOXY(METHYL)AMINO]-1-METHYL-2-OXOETHYL)CARBAMATE
    • CGA16960
    • CS-0049808
    • (R)-Benzyl(1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
    • MFCD10698128
    • P16632
    • SCHEMBL1643093
    • AKOS030630904
    • AS-53533
    • benzyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
    • 152169-60-3
    • EN300-6951726
    • Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate
    • MDL: MFCD10698128
    • Inchi: 1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)/t10-/m1/s1
    • InChI Key: JJWLCBIYQXRMNO-SNVBAGLBSA-N
    • SMILES: O(C(N[C@H](C)C(N(C)OC)=O)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 266.12665706g/mol
  • Monoisotopic Mass: 266.12665706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.9
  • XLogP3: 1.4

Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate Pricemore >>

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abcr
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Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate Suppliers

Amadis Chemical Company Limited
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(CAS:152169-60-3)Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate
Order Number:A1135572
Stock Status:in Stock
Quantity:50g/100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:40
Price ($):987.0/842.0
Email:sales@amadischem.com

Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate Related Literature

Additional information on Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate

Professional Introduction to Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate (CAS No. 152169-60-3)

Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate, a compound with the chemical identifier CAS No. 152169-60-3, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The unique combination of functional groups within its framework, including the Benzyl moiety and the N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate backbone, contributes to its distinctive chemical properties and biological activities.

The synthesis and characterization of Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate have been subjects of extensive research, with studies focusing on optimizing its production methods and elucidating its mechanistic pathways. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, facilitating further exploration of its pharmacological potential. The use of chiral auxiliaries in the synthesis ensures the retention of the (1R) configuration, which is critical for achieving the desired biological efficacy.

One of the most compelling aspects of Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate is its role as a key intermediate in the development of novel therapeutic agents. Researchers have been investigating its utility in creating molecules that exhibit potent inhibitory effects against various biological targets. For instance, studies have demonstrated that derivatives of this compound can modulate enzyme activity and interfere with signaling pathways associated with inflammatory responses and metabolic disorders. These findings highlight the compound's potential as a lead structure for drug discovery programs targeting chronic diseases.

The pharmacokinetic profile of Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate has also been a focal point of investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for designing effective drug formulations and predicting its clinical behavior. Preliminary studies suggest that the compound exhibits favorable pharmacokinetic properties, including adequate bioavailability and moderate half-life, making it a promising candidate for further development. Additionally, its stability under various storage conditions enhances its feasibility for industrial-scale production.

Recent research has also explored the structural modifications of Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate to enhance its therapeutic efficacy and reduce potential side effects. By incorporating additional functional groups or altering the substitution patterns on the core scaffold, scientists aim to develop analogs with improved selectivity and reduced toxicity. These efforts are supported by computational modeling techniques that predict how structural changes will influence biological activity. Such interdisciplinary approaches are crucial for accelerating the discovery of next-generation pharmaceuticals.

The impact of Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate extends beyond academic research; it holds significant promise for industrial applications in the pharmaceutical sector. Companies are increasingly investing in innovative drug development programs that leverage novel chemical entities like this one. The ability to synthesize complex molecules with high precision and yield has opened doors for large-scale manufacturing processes that can meet global demand for new therapies. As a result, compounds such as Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate are becoming integral components of modern drug discovery pipelines.

In conclusion, Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate (CAS No. 152169-60-3) exemplifies the cutting-edge advancements in pharmaceutical chemistry and medicinal biology. Its unique molecular architecture and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in both academic and industrial settings. As our understanding of its properties grows, so too does its potential to contribute to significant breakthroughs in human health.

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Amadis Chemical Company Limited
(CAS:152169-60-3)Benzyl N-(1R)-1-Methoxy(methyl)carbamoylethylcarbamate
A1135572
Purity:99%/99%
Quantity:50g/100g
Price ($):987.0/842.0
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